Cimifugin 4'-O-beta-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

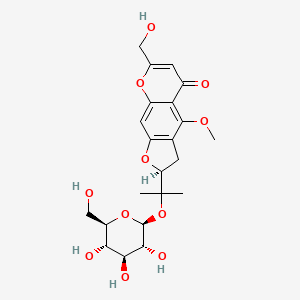

Cimifugin 4’-O-beta-D-glucopyranoside is a derivative of cimifugin . It is a white crystalline powder, soluble in methanol . It is derived from Fangji, Fangfeng, Huashan Qianhu .

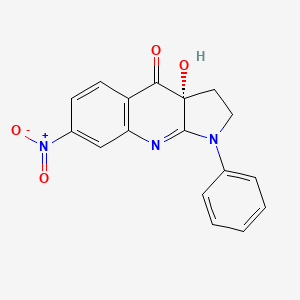

Synthesis Analysis

The parent nucleus of benzo-gamma-pyranone in the structure of Cimifugin 4’-O-beta-D-glucopyranoside is a necessary group for anti-inflammatory activity . The activity of the two hydroxyl groups decreased after oxidation and acylation, but increased after ether formation .Molecular Structure Analysis

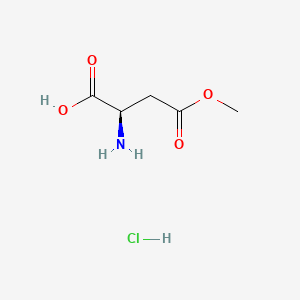

The molecular formula of Cimifugin 4’-O-beta-D-glucopyranoside is C22H28O11 . Its molecular weight is 468.45 . The IUPAC name is (S)-7-(hydroxymethyl)-4-methoxy-2-(2-((((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propan-2-yl)-2,3-dihydro-5H-furo[3,2-g]chromen-5-one .Physical And Chemical Properties Analysis

Cimifugin 4’-O-beta-D-glucopyranoside is a white crystalline powder . It is soluble in methanol . The density is predicted to be 1.53±0.1 g/cm3 .科学的研究の応用

Anti-inflammatory Applications

Cimifugin 4’-O-beta-D-glucopyranoside: has been identified to possess anti-inflammatory properties. This application is crucial in the development of treatments for inflammatory diseases. By inhibiting the production of pro-inflammatory cytokines and modulating immune cell responses, this compound could potentially be used to treat conditions such as arthritis, asthma, and allergic reactions .

Immunomodulatory Effects

The compound also exhibits immunomodulatory effects, which means it can either stimulate or suppress the immune system to help fight diseases, reduce allergy symptoms, or prevent autoimmune diseases. This dual action makes it a valuable candidate for further research in immunotherapy .

Antitumor Activity

Research has indicated that Cimifugin 4’-O-beta-D-glucopyranoside may have antitumor activities. It could potentially be used to inhibit the growth of cancer cells or enhance the efficacy of existing cancer treatments. This application is particularly promising in the field of oncology, where new therapeutic agents are constantly sought after .

Neuroprotective Properties

There is evidence to suggest that Cimifugin 4’-O-beta-D-glucopyranoside has neuroprotective properties. This means it could help protect nerve cells from damage or degeneration. Such properties are beneficial in researching treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Antioxidant Effects

As an antioxidant, Cimifugin 4’-O-beta-D-glucopyranoside can neutralize free radicals in the body, which are harmful molecules that can damage cells. This application is important in preventing oxidative stress-related diseases, including heart disease and diabetes .

Menopausal Symptom Relief

In traditional Chinese medicine, derivatives of Cimifugin have been used to relieve menopausal symptomsCimifugin 4’-O-beta-D-glucopyranoside could be explored for its potential to alleviate symptoms such as hot flashes, mood swings, and sleep disturbances in menopausal women .

作用機序

- In AD, keratinocyte hypertrophy, mast cell infiltration, and the secretion of inflammatory factors by T helper cells 2 (Th2) and macrophages play crucial roles. Cimifugin modulates these processes by interacting with specific cellular components .

Target of Action

Mode of Action

Safety and Hazards

将来の方向性

Cimifugin 4’-O-beta-D-glucopyranoside is currently used for scientific research or drug declaration . Its anti-inflammatory properties suggest potential applications in the treatment of inflammatory conditions .

Relevant Papers Unfortunately, I could not find specific papers related to Cimifugin 4’-O-beta-D-glucopyranoside .

特性

IUPAC Name |

(2S)-7-(hydroxymethyl)-4-methoxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O11/c1-22(2,33-21-19(28)18(27)17(26)14(8-24)32-21)15-5-10-12(31-15)6-13-16(20(10)29-3)11(25)4-9(7-23)30-13/h4,6,14-15,17-19,21,23-24,26-28H,5,7-8H2,1-3H3/t14-,15+,17-,18+,19-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATAXBHNGRMKLI-OOBAEQHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methylamine hydrochloride, [methyl-3H]](/img/structure/B591257.png)

![(3R,8AS)-3-Methoxyhexahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B591263.png)